N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide
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Overview
Description
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide is a compound that features a cyclopropyl group attached to a prop-2-enamide moiety, with a 3-methylimidazol-4-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the preparation of 3-methylimidazole, which can be achieved through the methylation of imidazole using methanol in the presence of an acid catalyst . The cyclopropyl group can be introduced through a cyclopropanation reaction, and the prop-2-enamide moiety can be formed through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: An aromatic heterocyclic compound used as a precursor in the synthesis of various chemicals.
Imidazole: A fundamental nitrogen heterocycle with broad applications in chemistry and biology.
Uniqueness
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide is unique due to its combination of a cyclopropyl group and a prop-2-enamide moiety with a 3-methylimidazol-4-yl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(3-methylimidazol-4-yl)cyclopropyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-3-9(14)12-10(4-5-10)8-6-11-7-13(8)2/h3,6-7H,1,4-5H2,2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHIRAMZSDDRSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2(CC2)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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